N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide
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Overview
Description
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with an acetyl group and a hydrazinecarbohydrazide moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide typically involves the condensation reaction between 2-acetylpyridine and hydrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbohydrazide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazine derivatives. Substitution reactions can result in various substituted hydrazinecarbohydrazide derivatives.
Scientific Research Applications
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound has been studied for its potential antioxidant and DNA-binding properties, making it a candidate for biological research.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide involves its interaction with molecular targets such as enzymes and DNA. For instance, its acetylcholinesterase inhibition activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide: This compound shares a similar pyridine-based structure and has been studied for its DNA-binding and antioxidant properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are structurally related to N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide.
Uniqueness
N’-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydrazinecarbohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
122805-63-4 |
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Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-[1-(6-acetylpyridin-2-yl)ethylideneamino]-3-aminourea |
InChI |
InChI=1S/C10H13N5O2/c1-6(14-15-10(17)13-11)8-4-3-5-9(12-8)7(2)16/h3-5H,11H2,1-2H3,(H2,13,15,17) |
InChI Key |
AFYLSJDVBRGQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)NN)C1=NC(=CC=C1)C(=O)C |
Origin of Product |
United States |
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